
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid: is a chiral compound with a unique structure that includes an azetidine ring, a carboxylic acid group, and a chloroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via acylation reactions using chloroacetyl chloride in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Various substituted azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or the chloroacetyl group.
Reduction Products: Reduced forms of the functional groups.
Hydrolysis Products: Carboxylic acids and other hydrolyzed derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid can be used as a building block in the synthesis of more complex organic molecules.
Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology and Medicine:
Drug Development: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Studies: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound can be utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid involves its interaction with various molecular targets, depending on its application. For instance:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Metabolic Pathways: The compound can be involved in metabolic pathways, influencing the synthesis or degradation of biomolecules.
Comparación Con Compuestos Similares
(2S)-1-(Bromoacetyl)azetidine-2-carboxylic acid: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
(2S)-1-(Fluoroacetyl)azetidine-2-carboxylic acid: Contains a fluoroacetyl group.
(2S)-1-(Iodoacetyl)azetidine-2-carboxylic acid: Contains an iodoacetyl group.
Uniqueness:
Reactivity: The chloroacetyl group in (2S)-1-(Chloroacetyl)azetidine-2-carboxylic acid provides unique reactivity compared to its bromo, fluoro, and iodo counterparts.
Applications: Its specific reactivity and properties make it suitable for certain applications where other similar compounds may not be as effective.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
255882-89-4 |
|---|---|
Fórmula molecular |
C6H8ClNO3 |
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
(2S)-1-(2-chloroacetyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-3-5(9)8-2-1-4(8)6(10)11/h4H,1-3H2,(H,10,11)/t4-/m0/s1 |
Clave InChI |
JYUPFCQRUCBSIO-BYPYZUCNSA-N |
SMILES isomérico |
C1CN([C@@H]1C(=O)O)C(=O)CCl |
SMILES canónico |
C1CN(C1C(=O)O)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


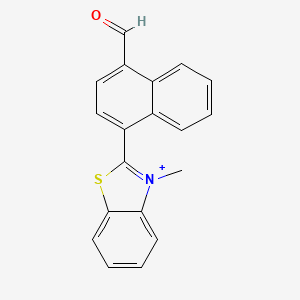
![N-{6-[(E)-(4-Acetylphenyl)diazenyl]-2-oxo-2H-1-benzopyran-3-yl}acetamide](/img/structure/B14238715.png)

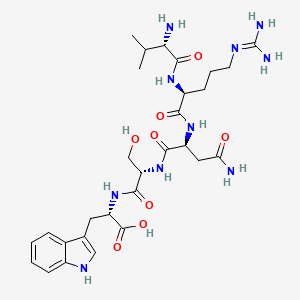
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14238758.png)
![2,2,4-Trimethyl-4,5-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14238774.png)
![10-{[4-(Acetylsulfanyl)phenyl]ethynyl}anthracene-9-carboxylic acid](/img/structure/B14238775.png)
![1-[4-(4-Methylphenoxy)but-2-yn-1-yl]piperidine](/img/structure/B14238787.png)
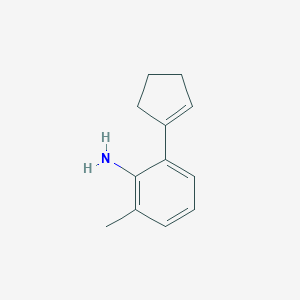
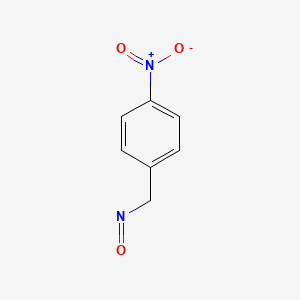

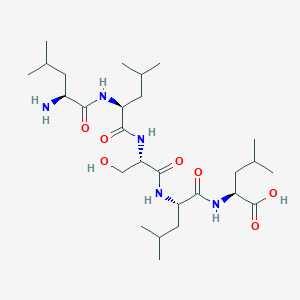

![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
